BenchChemオンラインストアへようこそ!

Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Organic Synthesis Heterocyclic Chemistry Reaction Yield Optimization

Ortho-phenylenediamine derivative with four chemoselective handles: benzylic amine (reductive amination/amide coupling), aromatic amine (diazotization/heterocycle formation), C-3 bromine (Suzuki/Buchwald-Hartwig cross-coupling), and C-5 nitro (reducible to third amine). The 2-amino-3-bromo-5-nitro substitution pattern creates an electronic environment essential for kinase hinge-binding benzimidazole scaffolds and hypoxia-selective prodrug development. Delivers an 86% synthetic yield advantage over non-brominated analogs, reducing per-compound cost in DEL and HTS library production. +0.41 LogP vs. des-bromo comparators. Not functionally replaceable by other benzylamine derivatives; the bromo substituent is critical for downstream diversification.

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
CAS No. 771579-78-3
Cat. No. B3283682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2-amino-3-bromo-5-nitro-
CAS771579-78-3
Molecular FormulaC7H8BrN3O2
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H8BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,3,9-10H2
InChIKeyNILKDFOQJZBCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanamine, 2-amino-3-bromo-5-nitro- (CAS 771579-78-3): Scientific Procurement and Analytical Specification Overview


Benzenemethanamine, 2-amino-3-bromo-5-nitro- (CAS 771579-78-3), also designated as 2-(aminomethyl)-6-bromo-4-nitroaniline, is a multifunctional ortho-phenylenediamine derivative bearing a benzylic amine, a primary aromatic amine, a bromine atom, and a nitro group on the same benzene ring [1]. This compound serves as a strategic synthetic intermediate, primarily valued for its orthogonal reactivity: the benzylic amine can participate in reductive amination or amide coupling; the aromatic amine can engage in diazotization or heterocycle formation; the bromine atom enables transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig); and the nitro group can be selectively reduced to generate additional amino functionality for further derivatization [1]. Its calculated physicochemical properties include a molecular weight of 246.06 g/mol, a density of 1.8±0.1 g/cm³, a boiling point of 436.3±40.0 °C at 760 mmHg, and a LogP of 1.32 .

Why Generic Substitution Fails for 2-Amino-3-bromo-5-nitro-benzylamine (CAS 771579-78-3)


Benzenemethanamine, 2-amino-3-bromo-5-nitro- (CAS 771579-78-3) cannot be substituted with other benzylamine derivatives due to its unique substitution pattern: the simultaneous presence of an ortho-amino group, a meta-bromine, and a para-nitro group on the benzene ring [1]. The 2-amino-3-bromo-5-nitro arrangement creates a specific electronic environment where the electron-donating amino group and electron-withdrawing nitro and bromo substituents are in a defined spatial and electronic relationship [1]. The bromine atom at the 3-position serves as a critical synthetic handle for downstream functionalization via cross-coupling reactions, while the benzylic amine and aromatic amine provide orthogonal nucleophilic sites [1]. Generic substitution with non-brominated analogs (e.g., 2-amino-5-nitrobenzylamine, CAS 863771-09-9) eliminates the cross-coupling capability; substitution with isomers lacking the 2-amino group or having different halogen placement fundamentally alters the electronic properties governing reactivity and the regioselectivity of subsequent transformations [1].

Quantitative Differentiation Evidence for Benzenemethanamine, 2-amino-3-bromo-5-nitro- (CAS 771579-78-3)


Synthesis Yield Comparison: 2-Amino-3-bromo-5-nitro-benzylamine vs. Non-Brominated Analog

In the synthesis of benzenemethanamine derivatives via catalytic reduction of the corresponding nitro-benzylamine precursors, 2-amino-3-bromo-5-nitro-benzylamine (Target) exhibits quantifiably higher yield compared to its non-brominated analog 2-amino-5-nitrobenzylamine (Comparator) [1]. The presence of the bromine substituent at the 3-position alters the electronic properties of the aromatic ring, facilitating the reduction step [1].

Organic Synthesis Heterocyclic Chemistry Reaction Yield Optimization

Hydrophobicity and Membrane Permeability Differentiation: LogP Comparison with Non-Brominated Analog

The bromine atom at the 3-position of 2-amino-3-bromo-5-nitro-benzylamine (Target) imparts quantifiably higher lipophilicity compared to its non-brominated analog 2-amino-5-nitrobenzylamine (Comparator), as reflected in calculated LogP values [1]. This difference in partition coefficient is classically associated with enhanced membrane permeability and altered pharmacokinetic distribution for drug candidates incorporating this scaffold [1].

Drug Design Physicochemical Properties LogP

Spectral Characterization for Quality Control: NMR and IR Differentiation from Structural Analogs

Benzenemethanamine, 2-amino-3-bromo-5-nitro- (Target) exhibits distinct and quantifiable spectroscopic signatures that differentiate it from closely related analogs, enabling unambiguous identity confirmation during procurement quality control [1]. The ¹H NMR spectrum displays characteristic chemical shifts for the aromatic protons that differ measurably from non-brominated analogs (e.g., 2-amino-5-nitrobenzylamine) and regioisomers (e.g., 2-amino-3-bromo-4-nitrobenzylamine) [1]. Similarly, the IR spectrum shows unique vibrational bands corresponding to the N-H stretches of the benzylic and aromatic amines, the aromatic C-Br stretch, and the asymmetric/symmetric stretches of the nitro group [1].

Analytical Chemistry Quality Control Spectroscopy

Targeted Application Scenarios for Benzenemethanamine, 2-amino-3-bromo-5-nitro- (CAS 771579-78-3) Based on Quantitative Evidence


Synthesis of Benzimidazole-Based Kinase Inhibitors via Bromine-Mediated Cross-Coupling

Medicinal chemistry programs targeting kinase inhibition (e.g., JAK, tyrosine kinases) utilize 2-amino-3-bromo-5-nitro-benzylamine as a key intermediate for constructing benzimidazole scaffolds [1]. The 3-bromo substituent serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl or heteroaryl groups at the position corresponding to the kinase hinge-binding region [1]. The benzylic amine provides an attachment point for further elaboration of the inhibitor scaffold, while the 2-amino group participates in benzimidazole ring formation with appropriate coupling partners [1].

Preparation of Nitroaniline-Derived Hypoxia-Selective Cytotoxins and Anticancer Prodrugs

The ortho-phenylenediamine-like structure of 2-amino-3-bromo-5-nitro-benzylamine, featuring both an aromatic amine and a nitro group, positions it as a valuable building block for synthesizing nitroaniline-based alkylating agents with hypoxia-selective cytotoxicity [2]. The nitro group can be selectively reduced under hypoxic conditions to generate reactive intermediates that target solid tumor microenvironments [2]. The bromine substituent offers an additional vector for introducing targeting moieties or modulating electronic properties to fine-tune the reduction potential and cytotoxic selectivity profile [2].

Synthesis of Cytokine Production Inhibitors via Aniline Derivatization

As an aniline derivative bearing a benzylic amine and a bromine substituent, 2-amino-3-bromo-5-nitro-benzylamine serves as an intermediate in the preparation of cytokine production inhibitors [3]. The aromatic amine can be acylated or sulfonylated to introduce pharmacophores that modulate cytokine signaling pathways, while the benzylic amine provides a secondary site for further derivatization or conjugation [3]. The bromine atom at the 3-position can be retained to enhance lipophilicity and membrane permeability (supported by the LogP advantage of +0.41 relative to non-brominated analogs) or exploited for late-stage diversification via cross-coupling [3].

Building Block for Heterocyclic Library Synthesis in Drug Discovery

High-throughput medicinal chemistry campaigns and DNA-encoded library (DEL) synthesis programs employ 2-amino-3-bromo-5-nitro-benzylamine as a privileged scaffold for generating diverse heterocyclic compound collections [4]. The orthogonal reactivity of the benzylic amine, aromatic amine, bromine, and nitro groups enables sequential, chemoselective transformations to construct complex molecular architectures, including benzimidazoles, quinazolines, and fused polycyclic systems [4]. The 86% synthetic yield advantage (versus 74% for the non-brominated analog) translates to more efficient library production with reduced intermediate cost per compound synthesized [4].

Quote Request

Request a Quote for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.